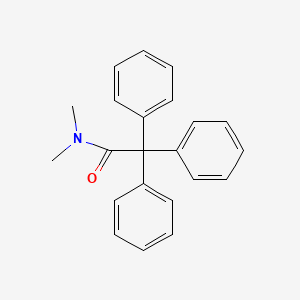![molecular formula C20H16N4O B10851424 N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide CAS No. 935660-76-7](/img/structure/B10851424.png)
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H16N4O and a molecular weight of 328.3672 g/mol . It is a member of the indazole family, which is known for its diverse biological activities and medicinal applications . This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another approach includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as Cu(OAc)2, and oxidizing agents like tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(OAc)2-catalyzed reaction can yield a wide variety of 1H-indazoles in good to excellent yields .
Scientific Research Applications
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiproliferative agent, inhibiting the growth of neoplastic cell lines at low concentrations . Additionally, it has been studied for its potential use as a selective inhibitor of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In the industry, it can be employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant mutant T315I . This inhibition is an effective therapeutic approach for the treatment of chronic myeloid leukemia (CML) . The compound’s antiproliferative activity is attributed to its ability to cause a block in the G0–G1 phase of the cell cycle .
Comparison with Similar Compounds
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide can be compared with other indazole derivatives, such as 3-amino-1H-indazole-1-carboxamides . These compounds also exhibit antiproliferative activity and have been studied for their potential therapeutic applications. this compound is unique in its ability to inhibit the BCR-ABL kinase, making it a valuable candidate for the treatment of CML . Other similar compounds include 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide .
Properties
CAS No. |
935660-76-7 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H16N4O/c21-19-18-16(7-4-8-17(18)23-24-19)13-9-11-15(12-10-13)22-20(25)14-5-2-1-3-6-14/h1-12H,(H,22,25)(H3,21,23,24) |
InChI Key |
ZBWAOEUPXWDTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)

![3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851388.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide](/img/structure/B10851426.png)
![3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol](/img/structure/B10851431.png)
![N-[3,3-Bis-(4-fluorophenyl)-propyl]-nicotinamide](/img/structure/B10851433.png)
